

Potential Research Applications of 4-Hydroxy-3,5-dinitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Hydroxy-3,5-dinitrobenzoic acid*

Cat. No.: *B091864*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3,5-dinitrobenzoic acid, a nitrophenolic compound, is emerging as a molecule of significant interest in various scientific domains. Primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, recent investigations have begun to unveil its potential in more direct research and drug development applications. This technical guide provides a comprehensive overview of the current understanding of **4-Hydroxy-3,5-dinitrobenzoic acid**, including its physicochemical properties, potential biological activities, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this compound in their respective fields.

Introduction

4-Hydroxy-3,5-dinitrobenzoic acid (CAS No. 1019-52-9) is an aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group and two nitro groups.^[1] The presence of these functional groups, particularly the electron-withdrawing nitro groups, imparts distinct chemical and physical properties that underpin its reactivity and potential biological activity.^[1] While its role as a precursor in organic synthesis is well-established, this document focuses on elucidating its prospective applications in biomedical research, drawing parallels from structurally related compounds and highlighting areas ripe for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Hydroxy-3,5-dinitrobenzoic acid** is crucial for its application in research, particularly in designing experiments and interpreting results. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ N ₂ O ₇	[2]
Molecular Weight	228.12 g/mol	[3]
Appearance	Yellow crystalline powder	[3]
Melting Point	232-234 °C	[3]
Solubility	Soluble in hot water and alcohol; insoluble in ether and benzene	[3]
Purity	≥98% (Commercial Grade)	[4]

Potential Research Applications

Based on the chemical structure of **4-Hydroxy-3,5-dinitrobenzoic acid** and the known biological activities of related compounds, several promising areas of research can be identified.

Antimicrobial Activity

Derivatives of 4-hydroxybenzoic acid have demonstrated notable antimicrobial properties.^[5] This suggests that **4-Hydroxy-3,5-dinitrobenzoic acid** may also exhibit inhibitory effects against various microbial pathogens. The nitro groups on the aromatic ring could potentially enhance its antimicrobial efficacy. Further research is warranted to determine the minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi.

Anti-inflammatory Effects

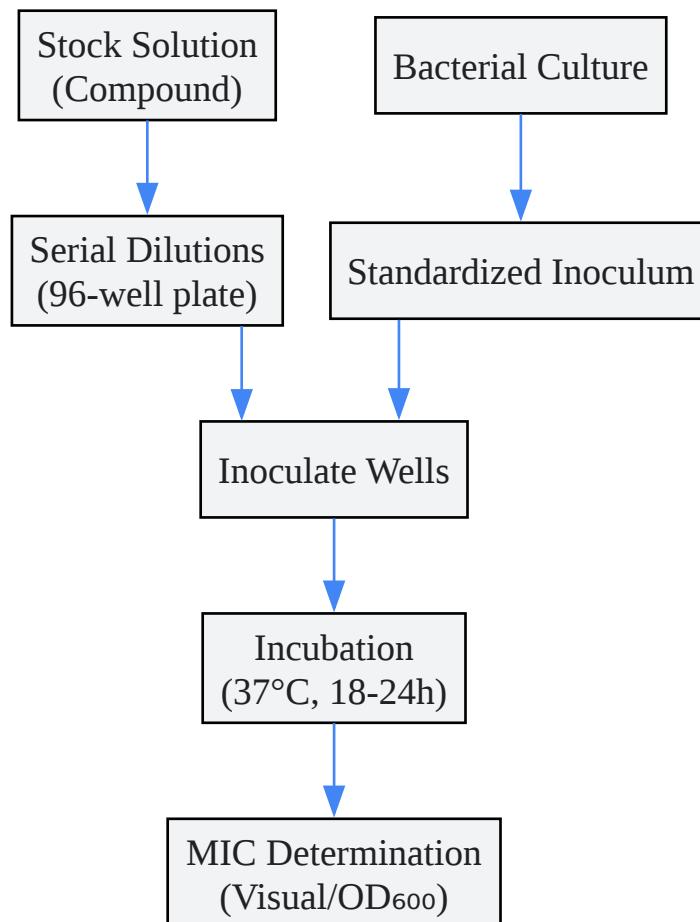
Certain derivatives of hydroxybenzoic acid have been shown to possess anti-inflammatory properties. For instance, a derivative of 4,5-dihydroxybenzoic acid has been found to regulate

the TLR/NF- κ B signaling pathway, a key cascade in the inflammatory response.^[6] Given the structural similarities, it is plausible that **4-Hydroxy-3,5-dinitrobenzoic acid** could modulate inflammatory pathways, making it a candidate for investigation in inflammatory disease models.

Intermediate for Synthesis of Bioactive Molecules

4-Hydroxy-3,5-dinitrobenzoic acid serves as a versatile starting material for the synthesis of more complex bioactive molecules. Its functional groups provide reactive sites for derivatization, enabling the creation of compound libraries for screening in various biological assays.

The carboxylic acid moiety of **4-Hydroxy-3,5-dinitrobenzoic acid** can be readily converted to a benzamide. Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. A general synthetic workflow for the preparation of benzamide derivatives is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of benzamide derivatives.

There is an indication in the literature that 3,5-dinitro-4-hydroxybenzoic acid is used in the preparation of benzamide derivatives that may act as corticotropin-releasing factor (CRF) receptor antagonists.^[7] CRF and its receptors play a crucial role in the body's stress response, and antagonists of these receptors are being investigated for the treatment of stress-related disorders such as anxiety and depression.^{[8][9]} The potential involvement of **4-Hydroxy-3,5-dinitrobenzoic acid** in the synthesis of such antagonists highlights a significant area for drug discovery research. The hypothetical pathway could involve the modification of the benzoic acid to create a scaffold suitable for binding to the CRF receptor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antibacterial activity and mechanisms of D-3263 against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1019-52-9: 4-Hydroxy-3,5-dinitrobenzoic acid [cymitquimica.com]
- 3. 4-hydroxy-3 5-dinitrobenzoic acid CAS:1019-52-9 at Best Price in Ningbo - Manufacturer [nbinnocom.com]

- 4. 4-Hydroxy-3,5-dinitrobenzoic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Potential Research Applications of 4-Hydroxy-3,5-dinitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091864#potential-research-applications-of-4-hydroxy-3,5-dinitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com